N-(2,5-dimethylphenyl)-4-(4-morpholinyl)benzamide
Overview
Description
N-(2,5-dimethylphenyl)-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.168127949 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Applications
"N-(2,5-dimethylphenyl)-4-(4-morpholinyl)benzamide" and its derivatives have been explored for their potential anticancer properties. For instance, 2-(N-cyclicamino)chromone derivatives, related to the compound , have shown tumor-specific cytotoxicity, comparable to doxorubicin, without inducing apoptosis. Their tumor specificity was correlated with molecular shape, particularly the 3D structure, suggesting that chemical modification could lead to new anticancer drugs (Haixia Shi et al., 2018).
Radiolabeling for Diagnostic Purposes
The compound has been utilized in radiolabeling studies to create new tracers for medical imaging. Specifically, "4-Iodo-N-(2-morpholinoethyl)benzamide," an analogue of the compound, has been successfully radiolabeled with Na123I and Na125I. These radiolabeled compounds could potentially be used in nuclear medicine for diagnostic purposes (C. Tsopelas, 1999).
Antifungal Activity
Derivatives of "this compound" have been synthesized and evaluated for their antifungal activity. Compounds like N-Benzoyl-N'-dialkylthiourea and their Co(III) complexes have shown efficacy against major plant pathogens, indicating their potential in developing new antifungal agents (Zhou Weiqun et al., 2005).
Anticonvulsant Activity
Research on ameltolide derivatives, which are structurally related to "this compound," has shown significant anticonvulsant activity. These compounds were more effective than phenytoin in the maximal electroshock seizure test, although they were inactive in other seizure models. This suggests their potential use in epilepsy treatment (D. Lambert et al., 1995).
Agricultural Applications
In the realm of agriculture, certain benzamide derivatives have been identified as effective herbicides, especially against annual and perennial grasses. This opens up possibilities for their use in managing weed growth in various crops without harming the desired plants (K. Viste et al., 1970).
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-morpholin-4-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-3-4-15(2)18(13-14)20-19(22)16-5-7-17(8-6-16)21-9-11-23-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBQGBGZIHYOQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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